1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Description
1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound . The molecule contains a total of 48 bond(s) including 22 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 ether(s) (aliphatic), 1 sulfone(s) and 1 tetrahydro-thiophene(s) .
Molecular Structure Analysis
The molecular structure of 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea includes 1 six-membered ring(s), 1 urea (-thio) derivative(s), and 1 tertiary .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a class of cyclic dipeptidyl ureas, involved reactions including cyclohexyl isocyanide, indicating the utility of cyclohexyl-based compounds in creating novel chemical structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Analytical and Detection Techniques
- N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) was found to exhibit strong solvatochromism in its fluorescence properties, useful for detecting analytes like alcohols, carboxylic acids, and fluoride ions (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).
Medicinal Chemistry and Pharmacology
- Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, including cyclohexyl groups, have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating their potential in medicinal chemistry (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
- Novel ureas and sulfamides incorporating 1-aminotetralins were synthesized and showed variable degrees of cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Özgeriş, Akbaba, Özdemir, Türkez, & Göksu, 2017).
Environmental and Material Sciences
- Cyclohexylhemicucurbit[6]uril, a new macrocycle, forms complexes with various small organic compounds, demonstrating its potential in molecular recognition and environmental applications (Aav, Shmatova, Reile, Borissova, Topić, & Rissanen, 2013).
properties
IUPAC Name |
1-cyclohexyl-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-23-12-11-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGDOBWLSXQCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea |
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